![molecular formula C8H13N B123433 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene CAS No. 146309-01-5](/img/structure/B123433.png)
8-Methyl-8-azabicyclo[3.2.1]oct-6-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-8-azabicyclo[3.2.1]oct-6-ene, also known as quinuclidine, is a bicyclic amine that has a wide range of applications in the field of chemistry and biology. This compound has a unique structure that makes it an ideal candidate for various research studies.2.1]oct-6-ene.
科学研究应用
8-Methyl-8-azabicyclo[3.2.1]oct-6-ene has numerous scientific research applications. It is commonly used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds. This compound is also used as a chiral auxiliary in asymmetric synthesis. Additionally, it has been used as a precursor in the synthesis of various alkaloids and other natural products.
作用机制
The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene is not fully understood. However, it is known to interact with various receptors in the brain, including muscarinic acetylcholine receptors and nicotinic acetylcholine receptors. This compound has been shown to have an inhibitory effect on the central nervous system, which makes it useful in the treatment of various neurological disorders.
生化和生理效应
8-Methyl-8-azabicyclo[3.2.1]oct-6-ene has several biochemical and physiological effects. It has been shown to have an anticholinergic effect, which means that it can block the action of acetylcholine in the body. This compound has also been shown to have an analgesic effect, which makes it useful in the treatment of pain. Additionally, it has been shown to have an antipsychotic effect, which makes it useful in the treatment of various psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene in lab experiments is its unique structure. This compound has a bicyclic structure that makes it an ideal candidate for various research studies. Additionally, the synthesis method for this compound is relatively simple and yields a high purity product.
One limitation of using 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene in lab experiments is its toxicity. This compound can be toxic if ingested or inhaled, and precautions must be taken when handling it. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret research results.
未来方向
There are several future directions for research involving 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene. One area of research is the development of new synthetic methods for this compound. Another area of research is the investigation of its potential use in the treatment of various neurological and psychiatric disorders. Additionally, research could be conducted to better understand the mechanism of action of this compound and its interaction with various receptors in the brain.
Conclusion
In conclusion, 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene is a unique compound with numerous scientific research applications. Its synthesis method is relatively simple, and it has a high purity yield. This compound has several biochemical and physiological effects and has been shown to be useful in the treatment of various disorders. However, precautions must be taken when handling this compound due to its toxicity. There are several future directions for research involving 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene, and further investigation of its properties could lead to new discoveries in the field of chemistry and biology.
合成方法
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene can be achieved through various methods. One of the most common methods is the reduction of quinoline with sodium borohydride. Another method involves the reaction of cyclopentadiene with N-methylpyrrolidine followed by oxidation with potassium permanganate. The yield of this synthesis method is relatively high, and the final product is of high purity.
属性
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]oct-6-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-9-7-3-2-4-8(9)6-5-7/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWYRDVGAKWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-8-azabicyclo[3.2.1]oct-6-ene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

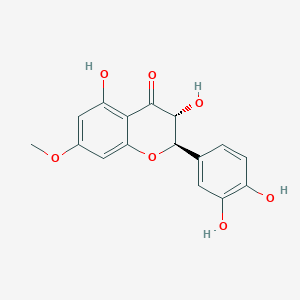
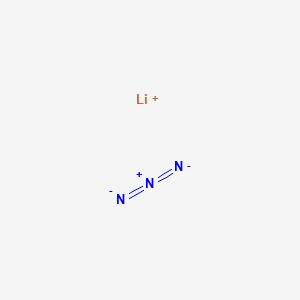
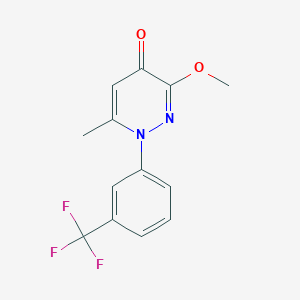
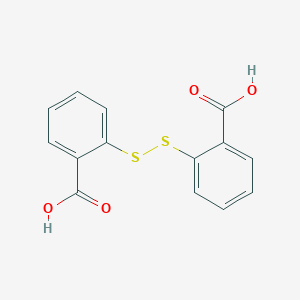
![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)
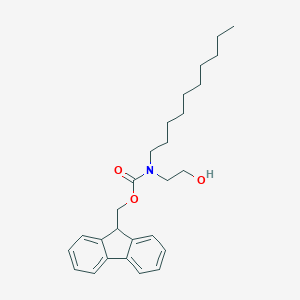
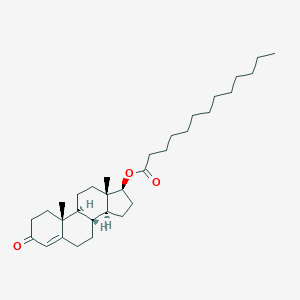
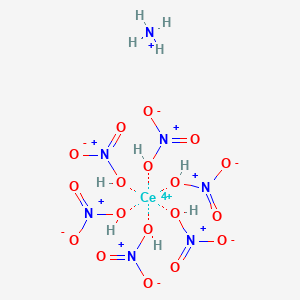
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)
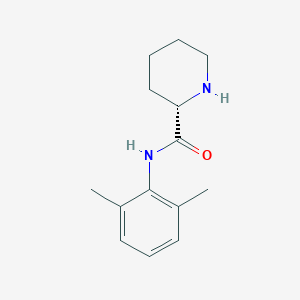
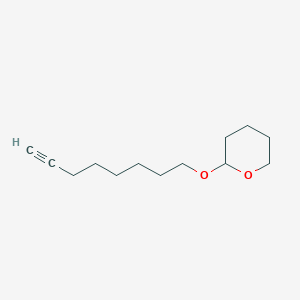
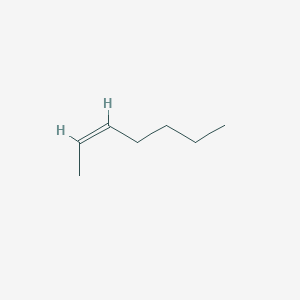
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)